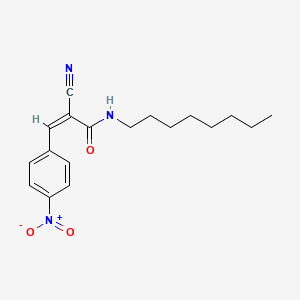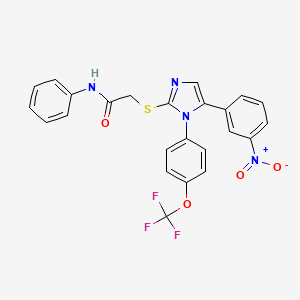
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthesized compound that falls within the broader category of imidazole derivatives. This specific compound boasts unique chemical properties, making it a subject of interest in various research fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves several key steps. Typically, the process begins with the preparation of intermediate imidazole derivatives. This involves the condensation of a substituted benzaldehyde with an appropriate amine, followed by cyclization under acidic conditions.
Subsequent steps include the introduction of the nitro and trifluoromethoxy groups onto the aromatic rings via nitration and nucleophilic aromatic substitution reactions, respectively. The final product is then achieved by thioetherification and acetamide formation under controlled conditions, involving the use of reagents such as thiols and acyl chlorides.
Industrial Production Methods
While laboratory-scale synthesis focuses on precise reaction conditions, industrial production necessitates optimization for large-scale efficiency. High-yielding catalytic processes, continuous flow reactors, and cost-effective raw materials are typically employed to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, most notably:
Oxidation: : Introducing oxygen or removing hydrogen, often in the presence of oxidizing agents like potassium permanganate.
Reduction: : Gaining hydrogen or losing oxygen, facilitated by reagents such as lithium aluminum hydride.
Substitution: : Exchange of substituents on the aromatic ring, enabled by electrophiles or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Lithium aluminum hydride or sodium borohydride in inert solvents like tetrahydrofuran.
Substitution: : Halogenating agents or nitrating agents in suitable solvents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further studied for enhanced properties or new applications.
Scientific Research Applications
Chemistry
In chemistry, the compound is explored for its potential to act as a ligand in coordination chemistry, forming complexes with transition metals and exhibiting interesting catalytic properties.
Biology
Biologically, it is studied for its potential interactions with biomolecules, such as enzymes and receptors. Its structure allows for investigations into binding affinities and inhibitory activities.
Medicine
In the medical field, the compound is being researched for its potential therapeutic applications. Its unique structure suggests it could play a role in targeting specific pathways or enzymes, making it a candidate for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of more complex molecules, and potentially as a component in advanced materials due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its effects largely depends on its interaction with molecular targets. For instance, in medicinal chemistry, it might inhibit specific enzymes or receptors by binding to their active sites, thereby affecting the biochemical pathways involved. In materials science, its interaction with other compounds or surfaces can alter physical properties, such as conductivity or mechanical strength.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives with varied substituents. For example:
2-phenylimidazole: : Lacks the nitro and trifluoromethoxy groups, resulting in different reactivity and applications.
2-(4-nitrophenyl)imidazole:
1-(3-nitrophenyl)-1H-imidazole-2-thiol: : Shares the nitro group but differs in the placement of the thiol group.
The uniqueness of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in the combination of its substituents, which endows it with distinct chemical properties and a broader range of applications.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O4S/c25-24(26,27)35-20-11-9-18(10-12-20)30-21(16-5-4-8-19(13-16)31(33)34)14-28-23(30)36-15-22(32)29-17-6-2-1-3-7-17/h1-14H,15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBUJJDLZWLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)
![1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)
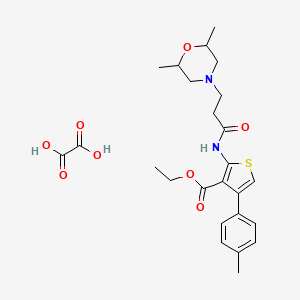
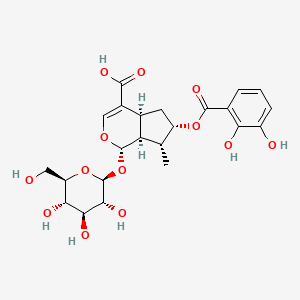

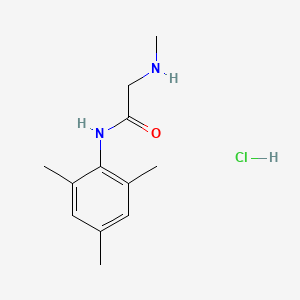
![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)
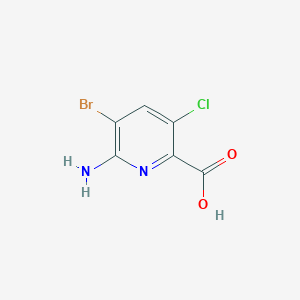
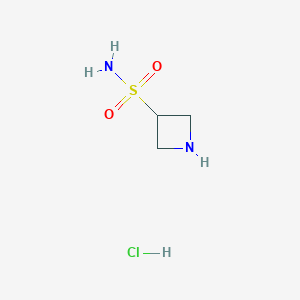
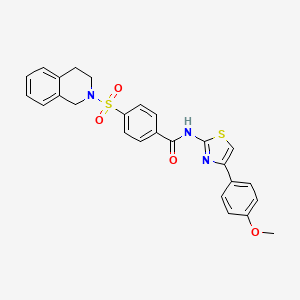
![2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole](/img/structure/B2536859.png)
![N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536861.png)
